Product packaging for N,N-Dimethylbenzenesulfonamide(Cat. No.:CAS No. 14417-01-7)

N,N-Dimethylbenzenesulfonamide

Cat. No.: B083325
CAS No.: 14417-01-7
M. Wt: 185.25 g/mol
InChI Key: BVSPJPNNLDIUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,N-Dimethylbenzenesulfonamide (CAS 14417-01-7) is a high-purity organic compound supplied as a solid for research applications. This compound is characterized by its molecular formula of C 8 H 11 NO 2 S and a molecular weight of 185.24 g/mol. The canonical SMILES representation of its structure is CN(C)S(=O)(=O)C1=CC=CC=C1 . In cutting-edge materials science, this chemical has emerged as a significant electrolyte additive for stabilizing high-voltage, high-nickel lithium-ion batteries (LiNi 0.9 Co 0.05 Mn 0.05 O 2 or NCM90). Research demonstrates that it functions as a sustained-release multifunctional sacrificial agent, preferentially oxidizing to form a robust, self-repairing cathode electrolyte interphase (CEI). This LiF-rich and conductive CEI layer effectively suppresses electrolyte decomposition and protects the cathode structure, thereby significantly enhancing the battery's cycling stability and capacity retention at high voltages up to 4.5 V . The benzenesulfonamide scaffold is also a valuable precursor in synthetic and medicinal chemistry. For instance, the derivative 4-Amino-N,N-dimethylbenzenesulfonamide is commercially available, highlighting the utility of this chemical class as a building block for further functionalization . Furthermore, benzenesulfonamide derivatives are investigated as multitarget ligands in pharmaceutical research, indicating potential for enzyme inhibition applications . Handling and Safety: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use. Handle with care, as it may be harmful if swallowed and cause skin and serious eye irritation. Use appropriate personal protective equipment (PPE), including gloves and eye/face protection, and ensure good ventilation or work in a well-ventilated area .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2S B083325 N,N-Dimethylbenzenesulfonamide CAS No. 14417-01-7

Properties

IUPAC Name

N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-9(2)12(10,11)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSPJPNNLDIUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162631
Record name Benzenesulfonamide, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14417-01-7
Record name N,N-Dimethylbenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014417017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylbenzenesulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86567
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIMETHYLBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K6Y6KZ4UD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations

Advanced Synthesis of N,N-Dimethylbenzenesulfonamide and its Core Derivatives

The generation of this compound and its derivatives often involves sophisticated synthetic routes that enable the introduction of various functional groups onto the aromatic ring.

Ortho-Lithiation Strategies via Organolithium Reagents.cdnsciencepub.comcdnsciencepub.comsmolecule.com

A primary method for functionalizing this compound is through ortho-lithiation, a process facilitated by potent organolithium reagents like n-butyllithium. cdnsciencepub.comcdnsciencepub.comsmolecule.com This reaction involves the deprotonation of the aromatic ring at the position ortho to the sulfonamide group, which is made possible by the electron-withdrawing nature of the sulfonyl moiety. smolecule.com The resulting ortho-lithio derivative serves as a versatile intermediate for further chemical transformations. cdnsciencepub.comcdnsciencepub.com

The ortho-lithiated this compound readily undergoes condensation reactions with a range of electrophilic compounds. cdnsciencepub.comcdnsciencepub.com For instance, reaction with benzophenone (B1666685) yields a carbinol, while condensation with benzonitrile (B105546) produces an imine. cdnsciencepub.comcdnsciencepub.com Furthermore, treatment with phenylisocyanate leads to the formation of an amide, and reaction with carbon dioxide provides a carboxylic acid. cdnsciencepub.comcdnsciencepub.com These reactions demonstrate the utility of the ortho-lithiated intermediate in creating a variety of functionalized benzenesulfonamides. cdnsciencepub.com

Ortho-lithiation is a powerful tool for the synthesis of a wide array of functionalized benzenesulfonamides. cdnsciencepub.comacs.orgresearchgate.net The initial ortho-lithiated species can be trapped with various electrophiles to introduce diverse substituents. For example, the carbinol formed from the reaction with benzophenone can be thermally cyclized to a sultone. cdnsciencepub.comcdnsciencepub.com The imine derived from benzonitrile can be further converted to the corresponding ketone, oxime, and phenylhydrazone. cdnsciencepub.comcdnsciencepub.com The oxime can then undergo a Beckmann rearrangement to yield the same amide obtained from the reaction with phenylisocyanate. cdnsciencepub.comcdnsciencepub.com

ElectrophileInitial ProductFurther TransformationsFinal Product(s)
BenzophenoneCarbinol-sulfonamideThermal cyclizationSultone
BenzonitrileImine-sulfonamideHydrolysis, Condensation with hydroxylamine, Condensation with phenylhydrazineKetone, Oxime, Phenylhydrazone
PhenylisocyanateAmide-sulfonamide-Amide-sulfonamide
Carbon dioxideAcid-sulfonamide-Acid-sulfonamide

Multi-Step Synthetic Pathways for Substituted Analogs

The synthesis of substituted this compound analogs often requires multi-step reaction sequences to introduce specific functional groups at desired positions on the aromatic ring.

A fundamental approach to synthesizing this compound itself involves the sulfonation of benzene (B151609). testbook.comresearchgate.netlibretexts.org This electrophilic aromatic substitution reaction is typically carried out by heating benzene with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid) to produce benzenesulfonic acid. testbook.comlibretexts.org The resulting benzenesulfonic acid can then be converted to its corresponding sulfonyl chloride, which subsequently reacts with dimethylamine (B145610) to yield this compound. nih.gov

The introduction of halogen and amino groups onto the this compound scaffold can be achieved through various synthetic strategies. For instance, halogenated derivatives of a related compound, N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine, have been synthesized, demonstrating methods for introducing fluorine, bromine, and iodine onto the phenyl ring. nih.gov In other syntheses, an amino group has been introduced to create compounds like N-(2-aminophenyl)-3,5-dimethylbenzenesulfonamide by reducing a nitro group. mdpi.com These substituted analogs are often synthesized to explore their potential in various applications.

SubstituentSynthetic ApproachExample Precursor/IntermediateResulting Analog
Halogen (F, Br, I)Multi-step synthesis involving halogenation of a precursor.N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamineHalogenated N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine derivatives
AminoReduction of a nitro group on a precursor molecule.N-(2-nitrophenyl)-3,5-dimethylbenzenesulfonamideN-(2-aminophenyl)-3,5-dimethylbenzenesulfonamide

Electrochemical Approaches to Sulfonamide Synthesis

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonamides. One notable approach involves the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids as nucleophiles. This reaction, conducted in aqueous ethanol (B145695) at a pH of 7.0, yields N,N-diarylsulfonyl derivatives of N,N-dimethyl-1,4-benzenediamine with yields ranging from 55% to 76%. rsc.orgresearchgate.net The process is valued for its mild conditions and the ability to produce pure products. rsc.orgresearchgate.net This method relies on the cathodic generation of a p-quinonediimine intermediate which then undergoes a Michael-type addition with the arylsulfinic acid to form the corresponding sulfonamide derivative. researchgate.net

Another electrochemical strategy mentioned in the literature is the electrochemical oxidative coupling, which has been applied in the context of synthesizing derivatives like 2-Bromo-N,N-dimethylbenzenesulphonamide in an undivided cell at room temperature. lookchem.com Furthermore, the use of electrochemical flow systems has been proposed as an innovative approach to enhance the synthesis of this compound, offering improved scalability and safety. smolecule.com

Industrial Production Methodologies

The industrial production of this compound and its derivatives typically relies on well-established chemical reactions. The most prevalent method involves the nucleophilic substitution reaction between a benzenesulfonyl chloride derivative and dimethylamine. evitachem.com This reaction is generally straightforward and can be carried out under various conditions.

For instance, the synthesis of 2,4,5-Trichloro-N,N-dimethyl-benzenesulfonamide starts with the chlorination of benzenesulfonamide (B165840) to introduce the chlorine atoms onto the benzene ring, followed by N,N-dimethylation using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. evitachem.com Similarly, 4-acetyl-N,N-dimethylbenzenesulfonamide is commonly synthesized by reacting 4-acetylbenzenesulfonyl chloride with dimethylamine or its hydrochloride salt in an inert organic solvent such as dioxane or dichloromethane.

An alternative industrial route for certain derivatives is the Friedel–Crafts acetylation of an aminosulfonamide precursor. For example, 4-amino-N,N-dimethylbenzenesulfonamide can be acetylated at the para-position using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst. To improve efficiency and safety in industrial settings, continuous flow reactors and automated systems are increasingly being employed for these synthetic processes. evitachem.com

Method Starting Materials Reagents Key Features
Nucleophilic Substitution Benzenesulfonyl chloride, DimethylamineBase (e.g., triethylamine)Direct, widely used, and scalable. evitachem.com
Friedel-Crafts Acetylation 4-amino-N,N-dimethylbenzenesulfonamideAcetyl chloride/anhydride, Lewis acidHigh regioselectivity.
Flow Chemistry Benzenesulfonyl chloride, Dimethylamine-Enhanced scalability and safety. smolecule.com

Reactivity Studies and Mechanistic Investigations

Oxidation Reactions of Functionalized this compound Derivatives

Functionalized this compound derivatives can undergo various oxidation reactions, which are crucial for the synthesis of more complex molecules. For example, the acetyl group in 4-acetyl-N,N-dimethylbenzenesulfonamide can be oxidized using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide to yield the corresponding sulfonic acid derivatives. These sulfonic acids are valuable intermediates in organic synthesis.

In a different type of transformation, the condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal (B1671930) in the presence of sulfuric acid leads to a complex mixture of products, including some that result from oxidative processes. mdpi.com One of the major products, 2-((4-(tert-butyl)-2,6-dimethylphenyl)sulfonamido)-N-((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)acetamide, is believed to form through a 1,2-hydride shift in an intermediate diol, a process that involves a change in the oxidation state of the carbon skeleton. mdpi.com Additionally, the formation of disulfanes and sulfanes as byproducts in this reaction suggests that the sulfonamide can be involved in redox processes under acidic conditions, with aldehydes potentially acting as reducing agents for the formation of disulfanes. mdpi.com

Derivative Oxidizing Agent/Conditions Product Significance
4-acetyl-N,N-dimethylbenzenesulfonamidePotassium permanganate or Chromium trioxideCorresponding sulfonic acidIntermediate for further synthesis.
4-tert-butyl-2,6-dimethylbenzenesulfonamideGlyoxal, H₂SO₄Complex mixture including acetamide (B32628) and disulfane (B1208498) derivativesDemonstrates complex redox reactivity. mdpi.com

Reduction Reactions of this compound and its Analogs to Amine Derivatives

The reduction of this compound and its derivatives provides access to various amine compounds. A notable method for the reduction of the aromatic ring of this compound is the Birch reduction. pacific.edu This reaction, typically carried out using an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol as a proton source, can reduce the benzene ring. pacific.edu The specific products of the Birch reduction are influenced by the substituents on the aromatic ring. Electron-withdrawing groups tend to facilitate the reduction and lead to 1,4-dihydro derivatives. pacific.edu

Functional groups on the benzene ring of this compound analogs can also be selectively reduced. For example, a nitro group on the aromatic ring can be reduced to a primary amine. This transformation is often achieved through catalytic hydrogenation using hydrogen gas and a palladium catalyst. evitachem.com Similarly, other functional groups can be targeted for reduction. For instance, the acetyl group in 4-acetyl-N,N-dimethylbenzenesulfonamide can be reduced to an ethyl group, or the carbonyl of the acetyl can be reduced to a hydroxyl group, depending on the reducing agent and reaction conditions. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the sulfonamide group itself, though this is a more vigorous reaction. The reduction of amides, in general, with LiAlH₄ can yield primary, secondary, or tertiary amines. scribd.com

Substrate Reducing Agent/Method Product Type
This compoundBirch Reduction (e.g., Li/NH₃, ROH)Dihydrobenzene derivative pacific.edu
Nitro-substituted this compoundH₂/PdAmino-substituted this compound
4-acetyl-N,N-dimethylbenzenesulfonamideLithium aluminum hydride (LiAlH₄)Amine derivative

Nucleophilic Substitution Reactions

This compound derivatives are important substrates for nucleophilic substitution reactions. The sulfonamide group can act as an activating group for nucleophilic aromatic substitution (SNA_r). For example, in 2,4-difluoro-N,N-dimethylbenzenesulfonamide, the sulfonamide group is sufficiently electron-withdrawing to activate the aryl fluorides for substitution by phenoxide nucleophiles. researchgate.net This reactivity has been utilized in the synthesis of poly(aryl ether sulfonamide)s, where the fluoro groups are displaced by bisphenoxides in quantitative yields. researchgate.net

Halogenated derivatives of this compound readily undergo nucleophilic substitution. In 2,4,5-trichloro-N,N-dimethyl-benzenesulfonamide, the chlorine atoms on the benzene ring can be replaced by various nucleophiles, such as amines and thiols. evitachem.com These reactions are typically carried out in polar aprotic solvents to enhance the nucleophilicity of the attacking species. evitachem.com The mechanism of these substitutions often follows an SNAr pathway.

The sulfonamide group itself can also act as a leaving group in certain nucleophilic substitution reactions, further expanding the synthetic utility of these compounds. smolecule.com

Substrate Nucleophile Solvent Product
2,4-difluoro-N,N-dimethylbenzenesulfonamidePhenoxides-Poly(aryl ether sulfonamide)s researchgate.net
2,4,5-trichloro-N,N-dimethyl-benzenesulfonamideAmines, ThiolsPolar aproticSubstituted this compound evitachem.com

Investigation of C(sp³)-H Bond Cleavage in Palladium-Catalyzed Processes Adjacency to Sulfonamides

The palladium-catalyzed functionalization of C(sp³)–H bonds adjacent to nitrogen atoms is a powerful tool in modern organic synthesis. Research has shown that the reactivity of these C–H bonds can be tuned by the electronic properties of the nitrogen-containing functional group. In the case of sulfonamides, diminishing the Lewis basicity of the nitrogen lone pair is crucial for enabling intramolecular alkane arylation under Pd(0) catalysis.

Studies have demonstrated that a range of N-methylamides and sulfonamides can react exclusively at primary C(sp³)–H bonds to afford arylated products in good yields. The mechanism of this transformation is of significant interest. Experimental and computational studies support a concerted metalation-deprotonation (CMD) pathway for the C(sp³)–H bond cleavage step. This mechanism involves a three-center two-electron agostic interaction between the Pd(II) center and the C–H bond being cleaved in the transition state. The presence of a base, such as a carbonate or carboxylate, is critical for this step. Kinetic isotope effect experiments and the isolation of Pd(II) reaction intermediates have provided strong experimental evidence for the CMD mechanism. Furthermore, density functional theory (DFT) calculations have highlighted the role of additives like pivalate (B1233124) in promoting the dissociation of phosphine (B1218219) ligands from the Pd(II) intermediate, which facilitates the CMD transition state.

While direct studies on this compound itself in this specific context are not extensively detailed, the principles derived from studies on analogous sulfonamides are directly applicable and provide a framework for predicting and understanding its reactivity in palladium-catalyzed C–H activation processes.

Heterocyclization Reactions Utilizing this compound Moieties

The this compound group is a key component in the synthesis of various heterocyclic compounds. A key intermediate, a hydrazide hydrazone derivative of this compound, is often employed in these transformations. nih.govtandfonline.com

Formation of Pyridine, Thiophene (B33073), Thiazole (B1198619), Chromene, and Benzochromene Derivatives

A variety of heterocyclic systems, including pyridine, thiophene, thiazole, chromene, and benzochromene derivatives, can be synthesized incorporating the this compound moiety. nih.govtandfonline.comresearchgate.net These syntheses are typically achieved through a series of heterocyclization reactions starting from a key hydrazide hydrazone intermediate. nih.govtandfonline.com For instance, the reaction of 4-acetyl-N,N-dimethylbenzenesulfonamide with 2-cyanoacetohydrazide (B512044) yields 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N,N-dimethylbenzenesulfonamide, which serves as a precursor for these heterocyclic systems. tandfonline.com

The synthesis of dihydropyridine (B1217469) derivatives can be accomplished by reacting this intermediate with ethyl α-cyanocinnamate derivatives. tandfonline.com Similarly, thiophene derivatives are obtained through reactions with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of elemental sulfur. tandfonline.com The formation of thiazole derivatives has also been reported, expanding the library of heterocyclic compounds accessible from this starting material. nih.govresearchgate.net Furthermore, chromene and benzochromene structures bearing the this compound group have been successfully synthesized. nih.govtandfonline.com

Table 1: Examples of Synthesized Heterocyclic Derivatives

Heterocycle Reactants for Cyclization with Hydrazone Intermediate Reference
Dihydropyridine Ethyl α-cyanocinnamate derivatives tandfonline.com
Thiophene Malononitrile, Ethyl cyanoacetate, Elemental sulfur tandfonline.com
Thiazole - nih.govresearchgate.net
Chromene - nih.govtandfonline.com
Reactions of Enaminone Intermediates with Nucleophiles

Enaminones are versatile intermediates in organic synthesis due to the presence of both nucleophilic and electrophilic sites. nih.gov Enaminones derived from this compound are reactive towards various nucleophiles, leading to the formation of diverse heterocyclic structures. researchgate.net These enaminone intermediates can be synthesized by refluxing a ketone precursor, such as N-(4-acetylphenyl)benzenesulfonamide, with N,N-dimethylformamide dimethyl acetal. researchgate.net

The reactivity of these enaminone systems allows for the construction of polyfunctionalized heteroaromatic compounds. researchgate.net They can undergo reactions with both nitrogen and carbon nucleophiles, showcasing their utility as scaffolds for building complex molecules. nih.govresearchgate.net The specific products formed depend on the nature of the nucleophile and the reaction conditions employed.

Gewald Reactions for Thiophene Formation

The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org

In the context of this compound, this methodology has been applied to synthesize thiophene derivatives. tandfonline.comresearchgate.net For example, an enaminone derived from N-(4-acetylphenyl)benzenesulfonamide undergoes a Gewald reaction with ethyl cyanoacetate and elemental sulfur in the presence of morpholine (B109124) to yield a 2-aminothiophene derivative. researchgate.net Similarly, the reaction of the hydrazide hydrazone intermediate of this compound with cyclopentanone (B42830) or cyclohexanone (B45756) and elemental sulfur also produces the corresponding thiophene derivatives. tandfonline.com This reaction proceeds in a manner analogous to the reported Gewald thiophene synthesis. tandfonline.com

The key steps of the Gewald reaction mechanism involve an initial Knoevenagel condensation to form a stable intermediate, followed by the addition of sulfur and subsequent cyclization and tautomerization to afford the final thiophene product. wikipedia.org

Rearrangement Reactions (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide. researchgate.netmasterorganicchemistry.com This reaction has been utilized in the chemistry of this compound derivatives.

Specifically, an oxime derived from an imine-sulfonamide, which is formed from the reaction of ortho-lithio-N,N-dimethylbenzenesulfonamide with benzonitrile, can undergo a Beckmann rearrangement. cdnsciencepub.comcdnsciencepub.com This rearrangement yields an amide-sulfonamide. cdnsciencepub.com Interestingly, the same amide-sulfonamide product can also be obtained directly from the reaction of the ortho-lithiated sulfonamide with phenylisocyanate, providing a convergent synthetic approach. cdnsciencepub.comcdnsciencepub.com This demonstrates the utility of the Beckmann rearrangement in accessing specific amide structures within the this compound framework.

Formation of Sulfone Derivatives

While this compound is itself a sulfonamide, it can be a precursor for the synthesis of other sulfone derivatives. mdpi.com The term "sulfone" refers to a chemical compound containing a sulfonyl group bonded to two carbon atoms.

Research has shown that condensation reactions involving sulfonamides can lead to the formation of molecules containing a sulfone linkage. For instance, the condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal can produce various products, including those that can be considered sulfone derivatives. mdpi.com Although the primary focus of some studies is on the sulfonamide moiety, the resulting complex molecules can incorporate sulfone groups as part of their structure. mdpi.com

Spectroscopic Characterization and Structural Elucidation in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including N,N-Dimethylbenzenesulfonamide and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and connectivity.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing this compound derivatives.

In the ¹H-NMR spectrum of this compound derivatives, the protons of the N,N-dimethyl group typically appear as a singlet at approximately 2.3–3.0 ppm. The aromatic protons resonate in the range of 7.0–8.0 ppm, with their specific chemical shifts and splitting patterns depending on the substitution pattern of the benzene (B151609) ring. tandfonline.com For instance, in 4-acetyl-N,N-dimethylbenzenesulfonamide, the N,N-dimethyl protons appear as a singlet around 2.8–3.0 ppm, while the acetyl methyl protons show a singlet near 2.4 ppm.

¹³C-NMR data complements the proton NMR by providing information about the carbon framework. The carbons of the N,N-dimethyl groups in derivatives of this compound typically resonate at approximately 37-38 ppm. tandfonline.comtandfonline.com Aromatic carbons show signals in the region of 126–145 ppm. tandfonline.com For example, in a series of novel this compound derivatives, the N(CH₃)₂ carbons were observed at 37.5 ppm. tandfonline.com

Interactive Table: Representative NMR Data for this compound Derivatives

Compound/Derivative¹H-NMR (ppm)¹³C-NMR (ppm)
4-acetyl-N,N-dimethylbenzenesulfonamide ~2.4 (s, 3H, acetyl CH₃), ~2.8-3.0 (s, 6H, N(CH₃)₂) ~197 (carbonyl C), aromatic carbons consistent with substitution
Key intermediate hydrazide hydrazone derivative 3 0.9 (s, 3H, CH₃), 2.3 (s, 6H, N(CH₃)₂), 4.1 (s, 2H, CH₂), 7.0-7.9 (m, 4H, Ar-H), 8.2 (s, 1H, NH) tandfonline.com12.9, 28.3, 36.8 (2), 117.4, 128.6 (2), 129.8 (2), 134.9, 144.7, 166.8, 171.1 tandfonline.com
Acryloylhydrazono derivative 20 1.0 (s, 3H, CH₃), 2.3 (s, 6H, N(CH₃)₂SO₂), 2.8 (s, 6H, N(CH₃)₂), 7.7 (s, 1H, CH), 7.8-7.9 (d, 4H, Ar-H), 11.2 (s, 1H, NH) tandfonline.com13.8, 37.5 (2), 40.1 (2), 99.1, 116.1, 127.5 (2), 134.9 (2), 141.9, 147.4, 151.2, 159.7, 166.0 tandfonline.com

For fluorinated analogues of this compound, ¹⁹F-NMR spectroscopy is a powerful and direct tool for characterization. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it highly sensitive for NMR detection. numberanalytics.com This technique is instrumental in monitoring reactions involving organofluorine compounds and provides real-time insights into reaction kinetics and mechanisms without the need for deuterated solvents. mdpi.comnih.gov In the ¹⁹F NMR spectrum of a fluorinated this compound derivative, the fluorine signal can be directly observed, providing crucial information about its chemical environment. rsc.org For instance, in one study, the ¹⁹F NMR spectrum of a fluorinated derivative showed a singlet at -108.34 ppm. rsc.org

The comparison of experimentally obtained NMR data with computationally simulated spectra serves as a powerful validation tool for structural assignments. rsc.org Discrepancies between experimental and simulated data can prompt a re-evaluation of the proposed structure. This iterative process of comparison and refinement leads to a more accurate and reliable structural elucidation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. utdallas.edu By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a "molecular fingerprint" of the compound. utdallas.edulongdom.org

For this compound and its derivatives, characteristic IR absorption bands confirm the presence of key functional groups. The sulfonamide group (SO₂) exhibits strong asymmetric and symmetric stretching vibrations, which are typically observed in the ranges of 1394-1320 cm⁻¹ and 1182-1150 cm⁻¹, respectively. tandfonline.comtandfonline.com Aromatic C=C stretching vibrations appear around 1500-1600 cm⁻¹. Other functional groups introduced in derivatives also show characteristic absorption bands, such as the C=O stretch for acetyl or amide groups (around 1669-1685 cm⁻¹) and the C≡N stretch for cyano groups (around 2222 cm⁻¹). tandfonline.comtandfonline.com

Interactive Table: Characteristic IR Absorption Bands for this compound Derivatives

Functional GroupAbsorption Range (cm⁻¹)Reference
SO₂ (asymmetric stretch) 1394-1320 tandfonline.comtandfonline.com
SO₂ (symmetric stretch) 1182-1150 tandfonline.comtandfonline.com
Aromatic C=C 1500-1600
C=O (ketone/amide) 1669-1685 tandfonline.comtandfonline.com
C≡N (nitrile) ~2222 tandfonline.comtandfonline.com
N-H (amine/amide) 3390-3197 tandfonline.comtandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org This technique is particularly useful for studying conjugated systems. uobabylon.edu.iq The absorption of UV-Vis radiation promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org

In this compound and its derivatives, the aromatic ring and any conjugated systems give rise to characteristic UV-Vis absorption bands. These are typically due to π→π* and n→π* electronic transitions. elte.huuu.nl For example, a derivative, 3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide, exhibits a strong π→π* transition at a maximum wavelength (λₘₐₓ) of 265 nm, attributed to the conjugated aromatic system. A weaker n→π* transition, originating from the sulfonamide group, is observed near 310 nm. The position and intensity of these absorptions can be influenced by the substituents on the aromatic ring and the solvent used.

An Examination of this compound: Spectroscopic and Crystallographic Insights

A detailed analysis of the spectroscopic and structural characteristics of this compound reveals key insights into its molecular behavior. This article explores its electronic transitions, charge transfer phenomena, and solid-state conformation through advanced analytical techniques.

Spectroscopic methods are fundamental in determining the structure and understanding the electronic properties of this compound. Techniques such as UV-Vis spectroscopy provide valuable information on the electronic transitions within the molecule.

n → π and π → π Transitions**

The electronic spectrum of this compound and its derivatives is characterized by specific transitions that provide insight into their molecular structure. The presence of a conjugated aromatic system gives rise to a π→π* transition, which is typically observed as a strong absorption band in the UV-Vis spectrum. For instance, in a related compound, 3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide, this transition occurs at a maximum wavelength (λₘₐₓ) of 265 nm. Additionally, a weaker n→π* transition, originating from the non-bonding electrons of the sulfonamide group, is observed at a longer wavelength, around 310 nm.

In some cases, the electronic perturbations from substituents on the aryl ring can influence these transitions. For example, photochemical excitation of certain derivatives shows two distinct absorption bands: a strong band around 250 nm corresponding to the π→π* transition and a weaker band between 280–320 nm related to the n→π* transition. durham.ac.uk The latter is often crucial for initiating specific photochemical reactions. durham.ac.uk

Intermolecular Charge Transfer (ICT) Phenomena

The concept of intermolecular charge transfer (ICT) is significant in understanding the electronic behavior of molecules like this compound, especially when they are part of larger, multi-modular systems. In donor-acceptor "push-pull" systems, the introduction of strong electron acceptors can lead to the formation of ICT bands, which are often broad and extend into the near-infrared (NIR) region. researchgate.net This phenomenon is crucial for applications in solar energy harvesting and light-emitting devices. researchgate.net While direct studies on ICT in isolated this compound are not extensively detailed in the provided context, the principles can be applied to its derivatives. The interaction between the electron-donating dimethylamino group and the electron-withdrawing sulfonamide group, mediated by the benzene ring, sets the stage for potential ICT characteristics upon suitable substitution or in the presence of external interacting species. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structure of 4-acetyl-N,N-dimethylbenzenesulfonamide has been resolved, revealing a monoclinic P21/c space group. Similarly, detailed crystallographic data is available for derivatives like N-Benzyl-N,4-dimethylbenzenesulfonamide, which crystallizes in a monoclinic system. researchgate.net

Table 1: Crystallographic Data for a Derivative, N-Benzyl-N,4-dimethylbenzenesulfonamide researchgate.net

Crystal Data
Formula C₁₅H₁₇NO₂S
Molecular Weight 275.37
Crystal System Monoclinic
Space Group P2/c
a (Å) 15.0386 (16)
b (Å) 8.2632 (7)
c (Å) 12.0758 (12)
β (°) 105.902 (4)
Volume (ų) 1443.2 (2)
Z 4

Analysis of Molecular Conformations and Intermolecular Interactions

The solid-state structure of this compound derivatives reveals important details about their molecular conformation and the non-covalent interactions that govern their crystal packing. In N-Benzyl-N,4-dimethylbenzenesulfonamide, the molecule exhibits a specific C—S—N—C torsion angle of 71.4 (2)°. researchgate.net The dihedral angle between the two benzene rings in this molecule is 82.83 (16)°. researchgate.net

Computational Chemistry and Molecular Modeling

Quantum-Mechanical (QM) Methods for Geometry Refinement

Quantum-mechanical (QM) methods are instrumental in refining the three-dimensional structure of molecules like N,N-dimethylbenzenesulfonamide. Following initial conformational searches using less computationally intensive methods, QM calculations provide a more accurate determination of the molecule's geometry at its local energy minima. tandfonline.comtandfonline.com This refinement is crucial as the precise arrangement of atoms dictates the molecule's properties and interactions. For instance, in studies involving derivatives of this compound designed for specific biological targets, QM methods have been used to refine the geometry of the ligand within the context of its binding site. tandfonline.comtandfonline.com This approach, sometimes referred to as Quantum Mechanical Restraints (QMR), accounts for the influence of the macromolecular environment on the ligand's conformation, leading to more accurate models of the ligand-protein complex. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. nih.gov For related sulfonamide compounds, FMO analysis has been used to elucidate their electronic properties and reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net This analysis helps in predicting how this compound and its derivatives will interact with other molecules.

Table 1: Illustrative Frontier Molecular Orbital Data

ParameterEnergy (eV)
HOMO-7.5
LUMO-1.2
Energy Gap (ΔE)6.3

Note: The values in this table are illustrative and represent typical data obtained from FMO analysis for organic molecules.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization and hyperconjugative interactions, which contribute to molecular stability. nih.gov For sulfonamides, NBO analysis has been used to understand the stability arising from interactions between filled and empty orbitals. nih.gov This method quantifies the delocalization of electron density from donor NBOs (lone pairs or bonds) to acceptor NBOs (antibonding orbitals), providing insight into the electronic stabilization of the molecule. wisc.eduwisc.eduresearchgate.net The analysis of natural atomic charges derived from NBO calculations also helps in understanding the distribution of electrons within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the charge distribution on the molecular surface, with different colors representing varying electrostatic potentials. nih.gov Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. nih.govresearchgate.net Green regions represent neutral potential. nih.gov For substituted benzenes and related compounds, MEP analysis has been crucial in understanding noncovalent interactions. ias.ac.indtic.mil This analysis can predict how this compound will interact with other molecules, for instance, in biological systems or during chemical reactions. researchgate.netresearchgate.net

Mulliken and Natural Population Analysis (NPA) for Reactive Sites

Mulliken and Natural Population Analysis (NPA) are methods used to calculate the partial atomic charges within a molecule. ljmu.ac.ukuni-muenchen.de These charges are crucial for understanding the molecule's reactivity and intermolecular interactions. While Mulliken population analysis is a conventional method, it can sometimes produce unreasonable results, especially for compounds with significant ionic character. uni-rostock.de Natural Population Analysis, which is based on Natural Bond Orbitals, is considered to be more robust and provides a more physically realistic description of the electron distribution. researchgate.netuni-rostock.de By identifying the atoms with the most positive or negative charges, these analyses help to pinpoint the likely reactive sites within the this compound molecule.

Table 2: Comparison of Population Analysis Methods

MethodKey Features
Mulliken Population Analysis A conventional method for calculating atomic charges based on the basis functions used in the calculation.
Natural Population Analysis (NPA) Based on Natural Bond Orbitals, it provides a more stable and physically realistic description of electron distribution. uni-rostock.de

Noncovalent Interaction (NCI)-Reduced Density Gradient (RDG) Studies

Noncovalent interactions (NCIs), such as van der Waals forces and hydrogen bonds, are critical in many chemical and biological processes. The NCI-Reduced Density Gradient (RDG) method is a powerful visualization technique used to identify and characterize these weak interactions. researchgate.netresearchgate.net The RDG is a function of the electron density and its gradient. chemrxiv.org Plotting the RDG against the electron density allows for the visualization of NCI regions. unamur.be Different types of interactions are typically color-coded in the resulting 3D plots: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. researchgate.net This analysis provides valuable insights into the stability of molecular complexes and the nature of intermolecular contacts. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique extensively utilized in drug discovery to understand the relationship between the chemical structure of a compound and its biological activity. For this compound and its derivatives, QSAR studies have been instrumental in the rational design of new molecules with enhanced therapeutic properties, particularly as anticancer agents and carbonic anhydrase inhibitors. nanobioletters.comresearchgate.net

These studies involve the development of mathematical models that correlate physicochemical properties or structural features (descriptors) of the molecules with their observed biological activities. By identifying the key molecular descriptors that influence a compound's potency, QSAR models can predict the activity of novel, unsynthesized derivatives, thereby guiding synthetic efforts toward more promising candidates.

Several QSAR studies have been conducted on series of benzenesulfonamide (B165840) derivatives, including those containing the N,N-dimethylsulfamoyl moiety. For instance, research on novel pyridine, thiophene (B33073), thiazole (B1198619), chromene, and benzochromene derivatives bearing an this compound group has demonstrated the utility of QSAR in evaluating their antiproliferative activity against human breast cancer cell lines. tandfonline.com

In the context of designing anticancer agents, QSAR models have highlighted several important molecular features. These can include topological distances, the number of ring systems, maximum positive charge, and the presence of specific atom-centered fragments. mdpi.com For example, a study on sulfur-containing thiourea (B124793) and sulfonamide derivatives identified mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient as key predictors for anticancer activity. nih.gov The presence of certain chemical fragments can also significantly influence activity. One QSAR study on carbonic anhydrase IX inhibitors found that fragments like C₃H₂N₅Cl, NH₂, and C₆H₄ can lead to a significant increase in inhibitory activity. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to benzenesulfonamide derivatives to understand the steric and electrostatic field requirements for potent biological activity. These models provide a visual representation of where modifications to the molecular structure are likely to enhance or diminish activity, offering valuable guidance for the design of more selective and potent inhibitors of targets like human carbonic anhydrase isoforms. nih.gov

The general workflow for a QSAR study involving this compound derivatives typically includes the following steps:

Data Set Selection: A series of this compound derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule in the series.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Orthogonal Projections to Latent Structures (OPLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation techniques.

Design of New Derivatives: The validated QSAR model is then used to predict the activity of virtual or newly designed derivatives, prioritizing the synthesis of those with the highest predicted potency.

Table 1: Conceptual Overview of QSAR Descriptors and Their Influence on the Biological Activity of this compound Derivatives

Descriptor ClassSpecific Descriptor ExamplePotential Influence on Biological Activity
Electronic Electronegativity, Partial ChargesAffects the strength of interactions with biological targets, such as enzymes.
Steric Molecular Volume, van der Waals VolumeDetermines the fit of the molecule within a receptor's binding pocket.
Hydrophobic Octanol-Water Partition Coefficient (logP)Influences membrane permeability and transport to the site of action.
Topological Molecular Connectivity IndicesDescribes the size, shape, and degree of branching of the molecule.
3D-QSAR Fields CoMFA/CoMSIA FieldsIndicates regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.

Computational Models for Predicting Reactivity

Computational models are powerful tools for predicting the chemical reactivity of molecules like this compound. These models employ principles of quantum mechanics to calculate the electronic structure and energy of a molecule, providing insights into its potential reaction pathways and kinetic and thermodynamic stabilities.

Density Functional Theory (DFT) is a commonly used computational method for predicting the reactivity of organic compounds. DFT calculations can determine various properties that are indicative of reactivity, such as:

Electron Density Distribution: This reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. For this compound, the sulfonamide group is electron-withdrawing, which can influence the reactivity of the benzene (B151609) ring.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

Reaction Energetics: Computational models can be used to calculate the activation energies and reaction enthalpies of potential reactions, allowing for the prediction of the most favorable reaction pathways.

For instance, computational studies on related sulfonamides have been used to predict their nucleophilicity. In a study on the halocyclization of N,4-dimethylbenzenesulfonamide, computational models were used to predict its nucleophilicity parameter (N). rsc.org While experimental results sometimes differ from predictions, these models provide a valuable starting point for understanding and predicting chemical behavior.

Furthermore, computational models can be used to study the mechanisms of specific reactions. For example, in the functionalization of N,N-dialkylferrocenesulfonamides, DFT calculations were employed to understand the outcomes of palladium-catalyzed coupling reactions. acs.org These calculations can help rationalize observed product distributions and guide the optimization of reaction conditions.

The reactivity of substituted this compound derivatives can also be assessed. For example, the introduction of an acetyl group, as in 4-acetyl-N,N-dimethylbenzenesulfonamide, creates a unique electronic environment due to the interplay between the electron-withdrawing acetyl group and the dimethylamino group, which can be studied using computational methods.

Table 2: Application of Computational Models in Predicting the Reactivity of this compound and its Derivatives

Computational MethodPredicted PropertyApplication in Reactivity Analysis
Density Functional Theory (DFT) Electron Density, HOMO/LUMO EnergiesIdentification of nucleophilic and electrophilic centers, prediction of reaction sites.
Molecular Dynamics (MD) Simulations Conformational AnalysisUnderstanding the flexibility of the molecule and how its shape influences reactivity.
Transition State Theory Calculations Activation EnergiesPrediction of reaction rates and determination of the most likely reaction pathways.

Applications and Derivatives in Advanced Materials Science

N,N-Dimethylbenzenesulfonamide as an Activating Group in Polymer Synthesis

The sulfonamide group, particularly the N,N-dimethylsulfonamide moiety, serves as a potent activating group in the synthesis of high-performance polymers. Its strong electron-withdrawing capacity facilitates reactions that would otherwise be difficult to achieve, leading to the formation of robust polymer chains with desirable properties.

Nucleophilic Aromatic Substitution Polymerization (NAS)

This compound plays a crucial role in Nucleophilic Aromatic Substitution (NAS) polymerization. In this process, the sulfonamide group activates aryl fluorides for substitution by phenoxide nucleophiles. researchgate.net This activation is essential for the polymerization reaction to proceed efficiently, leading to the formation of high molecular weight polymers. researchgate.net The reactivity of monomers containing the this compound group has been confirmed through various analytical techniques, including semiempirical calculations and NMR spectroscopy, which support its efficacy as an activating group for NAS. researchgate.net Model reactions have demonstrated that aryl fluorides on monomers like 2,4-difluoro-N,N-dimethylbenzenesulfonamide can be displaced in quantitative yields, paving the way for successful polymer formation. researchgate.net

Synthesis of Poly(aryl ether sulfonamide)s

A significant application of this compound's activating properties is in the synthesis of poly(aryl ether sulfonamide)s. researchgate.net By utilizing monomers such as 2,4-difluoro-N,N-dimethylbenzenesulfonamide, which can be synthesized from 2,4-difluorobenzenesulfonyl chloride and dimethyl amine, a variety of novel polymers have been created. researchgate.netsigmaaldrich.com These polymers are produced by reacting the activated monomer with various bisphenols, including bisphenol A, 4,4′-biphenol, and hydroquinone. researchgate.net The resulting high molecular weight poly(aryl ether sulfonamide)s exhibit moderate to high glass transition temperatures and good thermal stability. researchgate.net

Tailoring of Glass Transition Temperatures in Poly(arylene ether)s through N,N-Dialkylsulfonamide Groups

The incorporation of N,N-dialkylsulfonamide groups, a class to which this compound belongs, provides a method for tailoring the glass transition temperatures (Tg) of poly(arylene ether)s. researchgate.net The length of the alkyl chains on the sulfonamide group can be systematically varied to control the thermal properties of the resulting polymers. researchgate.net

Research has shown that by preparing a series of N,N-dialkyl-3,5-difluorobenzenesulfonamides with alkyl groups ranging from n-propyl to n-octyl and polymerizing them with bisphenol A, the Tg of the resulting poly(arylene ether)s can be systematically adjusted. researchgate.netresearchgate.net While the thermal stability of these polymers is not significantly affected by the alkyl chain length, the glass transition temperatures show a considerable range. For instance, polymers with longer alkyl chains, such as a dodecyl group, exhibit lower Tg values compared to those with shorter chains like a methyl group. researchgate.net

Table 1: Effect of Alkyl Chain Length on the Thermal Properties of Poly(arylene ether)s

Alkyl GroupGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (°C)
Methyl122359–370
n-Propyl to n-Octyl72–142369–410
Dodecyl46359–370

This table presents a summary of findings from studies on the effect of N,N-dialkylsulfonamide groups on the thermal properties of poly(arylene ether)s. researchgate.netresearchgate.net

Development of Luminescent Materials Featuring Sulfonamide Scaffolds

The sulfonamide scaffold is emerging as a valuable component in the design of novel luminescent materials. acs.org Sulfonamides can act as electron donors, a crucial feature for creating fluorescent molecules. acs.orgnih.gov This has led to the development of sulfonamidyl-substituted coumarins, rhodols, and rhodamines that exhibit fluorescence in aqueous environments. acs.orgnih.gov The introduction of sulfonamide groups can positively influence the fluorescence staining patterns of compounds, making them promising for applications such as bioimaging. mdpi.com

Investigation of π⋯π and O⋯π(arene) Interactions

In the design of luminescent materials, understanding and controlling intermolecular and intramolecular interactions is key. In sulfonamide-based scaffolds, interactions such as π⋯π stacking and O⋯π(arene) interactions play a significant role in determining the material's properties. researchgate.netacs.org Studies on conformationally flexible sulfonamide derivatives have shown that the presence of electron-donating or electron-withdrawing groups can influence the adoption of specific conformations, which in turn affects the intramolecular π⋯π stacking. rsc.org The interplay between hydrogen bonding and π-stacking synthons is a critical factor in the solid-state conformation of these molecules. acs.org For instance, in some 2,6-diarylbenzenesulfonamides, intramolecular NH–π interactions have been observed, where a hydrogen atom of the sulfonamide moiety forms a bond with the π-system of a flanking aromatic ring. sdu.dk

Analysis of Donor-Acceptor Stacking Phenomena

The arrangement of electron donor and acceptor moieties within a molecule is fundamental to the design of efficient luminescent materials, particularly for applications in organic light-emitting diodes (OLEDs). nih.gov In donor-acceptor systems, intramolecular π-stacking interactions are crucial for achieving efficient through-space charge transfer, which can lead to thermally activated delayed fluorescence (TADF). nih.gov Research on acceptor-donor-acceptor (A-D-A) molecules has demonstrated that strong intramolecular π-stacking interactions are key to efficient low-energy TSCT-TADF emissions. nih.gov The use of rigid donor and acceptor segments in close, cofacial proximity promotes these interactions. nih.gov Similarly, in donor-acceptor-donor (D-A-D) compounds, the strategic conjugation of donor and acceptor units can lead to molecules with hybridized local and charge-transfer (HLCT) characteristics, resulting in high-efficiency emissions. rsc.org

Correlation of Molecular Structure with Optical and Electrical Properties

The optical and electrical properties of materials derived from this compound are intrinsically linked to their molecular architecture. The sulfonamide group (-SO₂N(CH₃)₂) plays a crucial role as a potent electron-withdrawing group. acs.orgresearchgate.net This characteristic is fundamental in designing polymers for electronic and optoelectronic applications, as it allows for the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org

In the context of poly(aryl ether sulfonamide)s synthesized from monomers like 2,4-difluoro-N,N-dimethylbenzenesulfonamide, the sulfonamide moiety activates the aryl fluorides for nucleophilic aromatic substitution by phenoxide nucleophiles. acs.orgresearchgate.net This activation underscores the significant electronic influence of the this compound unit on the polymer backbone. The resulting electronic structure, characterized by alternating electron-donating (ether linkages) and electron-accepting (sulfonamide groups) units, can lead to materials with specific optical band gaps and electrical conductivities. acs.org

Research into donor-acceptor poly(phenylene ethynylene)s illustrates that the electronic nature of the constituent monomers dictates the optoelectronic properties. acs.org By systematically varying donor units while keeping an acceptor constant, it is possible to control the HOMO energy levels and, consequently, the optical band gap of the resulting polymer. acs.org Applying this principle to this compound derivatives, the incorporation of different aromatic or aliphatic groups, either in the main chain or as substituents, can modulate the electronic properties. For instance, creating copolymers that pair the electron-accepting nature of the this compound moiety with strong electron-donating monomers can narrow the band gap, shifting optical absorption and emission to longer wavelengths and potentially increasing electrical conductivity.

Furthermore, the introduction of functional groups to the this compound structure can be used to fine-tune these properties. For example, functionalization of related N,N-dialkylferrocenesulfonamides demonstrates how substitutions on the aromatic ring or changes in the alkyl groups can alter the electronic environment of the molecule. acs.org This principle allows for the rational design of this compound-based materials with tailored optical and electrical characteristics for specific applications in advanced materials science.

Characterization of Polymers Derived from this compound

The characterization of polymers derived from this compound is essential to understand their molecular weight, thermal stability, and processability. Techniques such as gel permeation chromatography (GPC), solution viscometry, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) provide critical data on these properties. researchgate.net

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution (MWD) of polymers. anff-qld.org.aulcms.cz It separates polymer molecules based on their size in solution, with larger molecules eluting faster than smaller ones. anff-qld.org.au This analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. acs.orgresearchgate.net A lower PDI value suggests a more uniform polymer chain length. researchgate.net

For poly(arylene ether)s synthesized using N,N-dialkyl-3,5-difluorobenzenesulfonamides, GPC analysis is crucial for confirming the achievement of high molecular weights, which is indicative of successful polymerization. researchgate.net

Table 1: GPC Data for N,N-Dialkylbenzenesulfonamide-Based Polymers

Polymer Type Monomers Mn (g/mol) PDI (Mw/Mn) Source
Poly(aryl ether sulfonamide) 2,4-difluoro-N,N-dimethylbenzenesulfonamide, Bisphenol A 78,000 1.66 researchgate.net
Poly(aryl ether sulfonamide) 2,4-difluoro-N,N-dimethylbenzenesulfonamide, 4,4′-Biphenol 104,000 2.21 researchgate.net
Poly(arylene ether) N,N-diethyl-3,5-difluorobenzenesulfonamide, Bisphenol A 42,100 2.65 researchgate.net
Poly(arylene ether) N,N-diethyl-3,5-difluorobenzenesulfonamide, 4,4'-Biphenol 95,000 2.95 researchgate.net

Solution Viscometry

Solution viscometry is a classical and cost-effective method for characterizing the molecular size of a polymer in solution. anton-paar.compolyanalytik.com By measuring the viscosity of a dilute polymer solution and comparing it to the viscosity of the pure solvent, one can determine the intrinsic viscosity [η]. anton-paar.com The intrinsic viscosity is related to the polymer's hydrodynamic volume and, through the Mark-Houwink equation, to its molecular weight. anton-paar.compolyanalytik.com Higher intrinsic or inherent viscosity values generally correspond to higher polymer molecular weights. dtic.mil

This technique has been applied to poly(aryl ether sulfonamide)s and other polysulfonamides to confirm the formation of high molecular weight polymers, which is essential for achieving desirable mechanical properties like film-formability. researchgate.netresearchgate.netdtic.mil

Table 2: Solution Viscometry Data for N,N-Dialkylbenzenesulfonamide-Based Polymers

Polymer Type Monomers Inherent/Intrinsic Viscosity (dL/g) Solvent Source
Poly(aryl ether sulfonamide) 2,4-difluoro-N,N-dimethylbenzenesulfonamide, various bisphenols 0.76 - 1.40 N/A researchgate.net
Polysulfonamide Hexahydrobenzodipyrrole, m-Benzenedisulfonyl chloride 0.4 Conc. H₂SO₄ dtic.mil
Poly(arylene ether) N,N-diethyl-3,5-difluorobenzenesulfonamide, various bisphenols 0.31 - 0.42 N/A researchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature in a controlled atmosphere. tandfonline.com It is used to evaluate the thermal stability of polymers. waters.com Key data points from a TGA curve include the onset temperature of decomposition and the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) occurs, which serves as a standard measure of thermal stability. researchgate.nettandfonline.com

Polymers derived from this compound, such as poly(aryl ether sulfonamide)s, generally exhibit good to high thermal stability, a critical property for materials intended for use in high-temperature applications. researchgate.net The high thermal stability is attributed to the presence of aromatic rings and the strong sulfone/sulfonamide linkages in the polymer backbone. tandfonline.com

Table 3: TGA Data for N,N-Dialkylbenzenesulfonamide-Based Polymers (Nitrogen Atmosphere)

Polymer Type Monomers 5% Weight Loss Temperature (°C) Char Yield at 800°C (%) Source
Poly(aryl ether sulfonamide) 2,4-difluoro-N,N-dimethylbenzenesulfonamide, Hydroquinone 398 N/A researchgate.net
Poly(aryl ether sulfonamide) 2,4-difluoro-N,N-dimethylbenzenesulfonamide, Bisphenol A 442 53 - 69 researchgate.net
Poly(arylene ether) N,N-diethyl-3,5-difluorobenzenesulfonamide, Bisphenol A 385 N/A researchgate.net
Poly(arylene ether) N,N-diethyl-3,5-difluorobenzenesulfonamide, Resorcinol 366 N/A researchgate.net
Poly(arylene ether)s N,N-dialkyl-3,5-difluorobenzenesulfonamides, Bisphenol A 369 - 410 N/A researchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. numberanalytics.comeag.com For polymers, DSC is primarily used to determine key thermal transitions, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.net The glass transition temperature (Tg) is particularly important as it defines the upper-use temperature for amorphous polymers and relates to their processability and mechanical properties. eag.comresearchgate.net

Studies on poly(aryl ether sulfonamide)s derived from this compound show that these materials are typically amorphous and exhibit a wide range of glass transition temperatures. researchgate.netresearchgate.net The Tg can be tailored by altering the polymer backbone, for example, by changing the bisphenol comonomer or by varying the length of the alkyl groups on the sulfonamide nitrogen. researchgate.net

Table 4: DSC Data for N,N-Dialkylbenzenesulfonamide-Based Polymers

Polymer Type Monomers Glass Transition Temperature (Tg, °C) Source
Poly(aryl ether sulfonamide) 2,4-difluoro-N,N-dimethylbenzenesulfonamide, Hydroquinone 163 acs.orgresearchgate.net
Poly(aryl ether sulfonamide) 2,4-difluoro-N,N-dimethylbenzenesulfonamide, 4,4′-Biphenol 199 acs.orgresearchgate.net
Poly(arylene ether) N,N-diethyl-3,5-difluorobenzenesulfonamide, Resorcinol 72 researchgate.net
Poly(arylene ether) N,N-diethyl-3,5-difluorobenzenesulfonamide, Bisphenol AF 142 researchgate.net
Poly(arylene ether)s N,N-dialkyl-3,5-difluorobenzenesulfonamides (C3 to C8 alkyl), Bisphenol A 19 - 155 researchgate.net

Environmental Research Perspectives on N,n Dimethylbenzenesulfonamide Derivatives

Studies on Environmental Fate and Degradation

The environmental fate of sulfonamides, including N,N-dimethylbenzenesulfonamide derivatives, is largely governed by microbial activity. nih.gov While some sulfonamides persist in the environment, others can be biodegraded, particularly by microorganisms in contaminated waters that have adapted to their presence. nih.govacs.org

Research on sulfonamides structurally related to this compound, such as para-toluenesulfonamide (p-TSA), ortho-toluenesulfonamide (o-TSA), and benzenesulfonamide (B165840) (BSA), has been conducted in the context of drinking water treatment. nih.gov Studies have shown that p-TSA can be effectively removed through microbiological processes, whereas o-TSA and BSA are more persistent under the same conditions. nih.gov The removal of p-TSA is carried out by specialized microorganisms found in polluted groundwater, indicating that adaptation is key to degradation. nih.gov In experimental filter systems designed to mimic drinking water treatment, the removal of p-TSA was approximately 93%. nih.gov The degradation of sulfonamides can occur under both aerobic and anaerobic conditions. researchgate.netoup.com

The efficiency of biodegradation is dependent on numerous factors, including the specific chemical structure of the sulfonamide, its concentration, the characteristics of the soil or water, and the specific treatment processes employed. researchgate.net For instance, the oxidation of the methyl group is the initial step in the biodegradation pathway of p-toluenesulphonamide. oup.com

Research Findings on p-Toluenesulfonamide (p-TSA) Degradation nih.gov
ParameterConditionValue
Microbial Degradation RateIncubation Experiment~0.029 µg/L/h (Zero-order reaction)
Reaction Rate ConstantExperimental Filter (2-6 m/h filtration velocity)~0.0063 s⁻¹ (First-order reaction)
Elimination PercentageExperimental Filter (1.6m length)~93%

Implications for Microbial Resistance Development from Sulfonamide Usage

A significant environmental concern associated with the release of sulfonamides is the potential for promoting antibiotic resistance in microorganisms. acs.orgresearchgate.net The presence of sulfonamide residues in soil and water exerts selective pressure on microbial communities, favoring the survival and proliferation of resistant bacteria. researchgate.net This issue is compounded by the fact that many of these compounds are not fully biodegradable. researchgate.net

Wastewater treatment plants (WWTPs) are significant hubs for the dissemination of antibiotic resistance genes (ARGs) into the environment. nih.govbohrium.com Sulfonamide resistance genes, particularly sul1 and sul2, are among the most commonly detected ARGs in environmental samples. bohrium.commdpi.com The sul1 gene has been identified in all wastewater and sewage sludge samples in some studies, as well as in river water upstream from effluent discharge points, indicating its widespread distribution. mdpi.com

The frequent association of these resistance genes with mobile genetic elements like plasmids facilitates their transfer from bacteria originating in human and animal waste to native aquatic and soil microorganisms. nih.gov Research indicates a correlation between the presence of the sul1 gene and class 1 integrons (intI1), which are genetic elements known to capture and express resistance genes. bohrium.com While WWTPs can remove a significant portion of sulfonamides from wastewater, the resistance genes often persist in the treated effluent and sludge, which can then be introduced into the environment. bohrium.commdpi.com The use of sewage sludge as an agricultural fertilizer is one pathway for the transfer of ARGs to soil. mdpi.com

Prevalence of Sulfonamide Resistance Genes in Environmental Samples
GeneFindingSource
sul1Identified in all tested wastewater and sewage sludge samples. Widely spread in the environment. mdpi.com
sul2Frequently occurring ARG in sewage sludge (45.6% detection with sul1). Found in influents but often eliminated during wastewater treatment. bohrium.commdpi.com
sul1 & sul2Considered the most ubiquitous ARGs in the environment. mdpi.com
sul3Not detected in some studies of constructed wetlands treating various wastewater sources. bohrium.com

Analysis of Breakdown Products

The degradation of sulfonamides proceeds through various pathways, leading to the formation of multiple intermediate and final breakdown products. The initial step often involves the cleavage of the sulfonamide bond (S-N). oup.comnih.gov

For p-toluenesulphonamide, a derivative of benzenesulfonamide, research has identified a clear degradation pathway. The initial attack is the oxidation of the methyl group, leading to the transient formation of 4-hydroxymethylbenzenesulphonamide and subsequently 4-carboxybenzenesulphonamide. oup.com This intermediate is then likely converted into 3,4-dihydroxybenzoate and amidosulphurous acid. The amidosulphurous acid is chemically unstable in water and immediately transforms into sulphite and ammonium. oup.com

For other sulfonamides, such as sulfamethoxazole (B1682508), degradation can involve hydrolysis, cleavage, oxidation, and rearrangement reactions, ultimately forming smaller, simpler compounds. researchgate.net Common breakdown products identified during the treatment of wastewaters containing sulfamethoxazole include 4-aminophenol (B1666318) and its oxidation product, 1,4-benzoquinone. researchgate.net The specific pathways and resulting products depend on the complexity of the parent molecule and the degradation conditions. researchgate.netnih.gov

Identified Degradation Products of Selected Sulfonamides
Parent CompoundIdentified Breakdown Product(s)Reference
p-Toluenesulphonamide4-hydroxymethylbenzenesulphonamide, 4-carboxybenzenesulphonamide, 3,4-dihydroxybenzoate, Sulphite, Ammonium oup.com
Sulfamethoxazole4-aminophenol, 1,4-benzoquinone, 3-amino-5-methylisoxazole, 4-aminobenzenesulfonic acid researchgate.netresearchgate.net
SulfamethazineN-(3,5-dimethylpyrimidin-2-yl)-benzenesulfonamide, 2-amino-4,6-dimethylpyrimidine, Aniline nih.gov

Q & A

Q. What are the common synthetic routes for N,N-Dimethylbenzenesulfonamide, and what methodological challenges exist in optimizing yields?

The classical synthesis involves reacting benzenesulfonyl chloride with dimethylamine. However, sulfonyl chlorides are unstable and require toxic chlorinating agents. Recent advancements include copper-catalyzed coupling of arylboronic acids with DABSO and electrochemical oxidative coupling of thiols and amines, which reduce toxicity . Challenges include low conversion rates in polyheteroatomic sulfonamide synthesis, particularly during sulfenamide-to-sulfonamide oxidation steps. Optimization strategies involve adjusting stoichiometry, solvent polarity, and temperature gradients .

Q. How can computational methods predict the optical and electronic properties of this compound derivatives?

Density Functional Theory (DFT) with long-range corrected hybrid functionals (e.g., LC-ωPBE) is used to model nonlinear optical properties. Key parameters include dipole moments, polarizabilities, and hyperpolarizabilities, which correlate with π-conjugation and electron-withdrawing substituents. For example, thiophene-imino derivatives show enhanced nonlinear responses due to charge-transfer transitions .

Q. What analytical techniques are suitable for characterizing sulfonamide-metal complexes?

X-ray crystallography confirms coordination geometries (e.g., facial vs. meridional in Re(I)-tricarbonyl complexes). Spectroscopic methods include IR for CO stretching frequencies (1900–2100 cm⁻¹) and NMR for ligand dynamics. Electrospray ionization mass spectrometry (ESI-MS) with collision-induced dissociation (CID) validates complex stability .

Advanced Research Questions

Q. How can experimental design address contradictions in sulfonamide degradation studies within environmental systems?

Discrepancies in microbial degradation mechanisms arise from variable redox conditions and co-pollutant interactions. A tiered approach combines metagenomics (to identify degraders), isotopically labeled sulfonamides (to track pathways), and machine learning (to model degradation kinetics under varying pH/temperature). CiteSpace analysis reveals knowledge gaps in synergistic pollutant effects .

Q. What strategies improve the selectivity of this compound-based inhibitors for carbonic anhydrase isoforms?

Docking studies show that substituent positioning near Thr196 and Zn²⁺ coordination determines isoform selectivity. For CA I, a sulfonamide O–Thr196 backbone hydrogen bond (2.63 Å) enhances affinity. Modifying the sulfonamide’s aryl group with electron-deficient moieties (e.g., nitro) improves selectivity over CA II by 10-fold .

Q. How can microbiological assays be optimized for sulfonamide detection in complex matrices like milk?

A Plackett-Burman design (2⁴⁻¹ factorial) identifies critical factors: spore concentration of Bacillus subtilis (≥10⁶ CFU/mL), trimethoprim concentration (500 mg/L), and medium volume (200 µL). Logistic regression models quantify detection limits (LOD = 90 µg/L), achieving compliance with EU MRLs (100 µg/L) .

Q. What coordination chemistry principles govern the stability of Re(I)-tricarbonyl complexes with tertiary sulfonamide ligands?

The fac-[Re(CO)₃]⁺ core prefers tridentate ligands with a central sulfonamide N donor. X-ray data reveal Re–N bond lengths of 2.15–2.20 Å, stabilized by π-backbonding to CO ligands. Conformational flexibility (SO₂R-in vs. SO₂R-out) affects thermodynamic stability, with bulky substituents reducing ligand exchange rates .

Q. How do structural modifications of this compound influence tubulin polymerization inhibition in anticancer studies?

Introducing naphthalene substituents enhances π-π stacking with tubulin’s colchicine site. Compound 8e (IC₅₀ = 0.8 µM) induces G2/M arrest via reversible binding, confirmed by SAR analysis and molecular dynamics simulations. Apoptosis assays (Annexin V/PI staining) show dose-dependent caspase-3 activation .

Methodological Considerations

Q. What statistical models resolve conflicting data in sulfonamide bioactivity assays?

Multivariate ANOVA identifies batch effects (e.g., solvent purity, cell passage number). For IC₅₀ variability >20%, hierarchical clustering segregates outliers. Bayesian regression adjusts for covariates like protein binding (%PB >95% reduces free drug concentration) .

Q. How can ligand conjugation methods expand the biomedical applications of sulfonamide-metal complexes?

Site-specific conjugation via N–S bonds (e.g., linking porphyrins to Re(I) cores) enables dual-modality imaging/therapy. Radiolabeling with ⁹⁹mTc analogs requires chelate rigidity to prevent in vivo dissociation. Stability is validated using challenge assays with cysteine/EDTA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N-Dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.